1-Bromoethane-1-sulfinic acid
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Overview
Description
1-Bromoethane-1-sulfinic acid is an organosulfur compound characterized by the presence of a bromine atom and a sulfinic acid group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoethane-1-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of ethyl bromide with sulfur dioxide in the presence of a catalyst. This reaction typically requires controlled conditions, such as low temperatures and specific pressure settings, to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to maintain the necessary conditions. The process may include steps such as purification and isolation to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromoethane-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted ethane derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Bromoethane-1-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acids and other sulfur-containing compounds.
Biology: The compound can be used in biochemical studies to investigate the role of sulfinic acids in biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1-bromoethane-1-sulfinic acid exerts its effects involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by nucleophiles, leading to the formation of new compounds. The sulfinic acid group can participate in redox reactions, contributing to the compound’s reactivity and versatility in chemical synthesis.
Comparison with Similar Compounds
1-Bromoethane: A simple alkyl halide used in various organic reactions.
Ethane-1-sulfinic acid: Lacks the bromine atom but shares the sulfinic acid group.
1-Bromoethane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfinic acid group.
Uniqueness: 1-Bromoethane-1-sulfinic acid is unique due to the combination of the bromine atom and the sulfinic acid group, which imparts distinct reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry.
Properties
CAS No. |
64568-27-0 |
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Molecular Formula |
C2H5BrO2S |
Molecular Weight |
173.03 g/mol |
IUPAC Name |
1-bromoethanesulfinic acid |
InChI |
InChI=1S/C2H5BrO2S/c1-2(3)6(4)5/h2H,1H3,(H,4,5) |
InChI Key |
XLEYMOKKKIAULW-UHFFFAOYSA-N |
Canonical SMILES |
CC(S(=O)O)Br |
Origin of Product |
United States |
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